5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Description
Properties
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHFZMMKPWPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid typically involves the bromination of 2-(piperidin-4-ylmethoxy)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes suggest potential interactions with nicotinic acetylcholine receptors, which are crucial in numerous neurological processes. This makes it a candidate for pharmacological research aimed at developing treatments for cognitive disorders such as Alzheimer's disease. Its ability to act as a molecular probe can influence cell signaling pathways, enhancing its utility in biological studies .
Case Study: Cognitive Enhancement
Research into isoxazole-pyridine derivatives has shown that compounds similar to 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid can enhance cognitive function through selective interactions with GABA receptors, particularly the GABA A subtype. These interactions may lead to advancements in treating cognitive impairments without the proconvulsant effects seen in other compounds .
Antimicrobial and Antiviral Activities
Compounds containing the pyridine nucleus have demonstrated promising antimicrobial and antiviral properties. The presence of functional groups such as methoxy enhances their biological activity, making them suitable candidates for further exploration against pathogens, including bacteria and viruses .
Table: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Eldeab's derivatives | Antibacterial | 2.18–3.08 |
| 4-(dimethylamino)pyridinepropylthioacetate | Antibacterial | 25 |
Catalysis
In organic chemistry, this compound is explored as a ligand in metal-catalyzed reactions, enhancing catalytic activity and selectivity in transformations such as Suzuki–Miyaura coupling. This application is pivotal for synthesizing complex organic molecules efficiently.
Experimental Findings: Catalytic Efficiency
Studies have reported enhanced selectivity in reactions involving this compound, indicating its potential as a building block for developing new catalytic systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Brominated Pyridine Carboxylic Acids
Piperidine-Containing Analogues
Physicochemical and Reactivity Comparison
- Lipophilicity : The piperidin-4-ylmethoxy group in the target compound increases solubility in polar solvents compared to methylthio (-SCH₃) or methoxy (-OCH₃) substituents, which are more hydrophobic .
- Reactivity : The bromine atom at the 5-position facilitates palladium-catalyzed cross-coupling reactions, similar to 5-bromo-2-chloro-4-methylnicotinic acid . However, the electron-donating piperidine moiety may slightly reduce electrophilicity compared to chloro or nitro derivatives .
- Thermal Stability : Derivatives like 5-bromo-2-methoxynicotinic acid exhibit higher boiling points (~361°C predicted) due to stronger intermolecular hydrogen bonding, whereas piperidine-containing analogs may display lower thermal stability due to conformational flexibility .
Biological Activity
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 315.17 g/mol, this compound is characterized by the presence of a bromine atom, a piperidine moiety, and a nicotinic acid structure, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound's structure suggests it may act as an agonist or modulator at these receptors, potentially leading to neuroprotective effects and influencing cognitive functions.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Neuroprotective Properties : Research indicates that compounds with similar structures can exhibit neuroprotective effects by enhancing cholinergic transmission in the brain, which may be beneficial in conditions like Alzheimer's disease .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives have been shown to possess activity against various bacterial strains, indicating that this compound may also exhibit similar effects .
- Anti-inflammatory Effects : Some studies suggest that nicotinic acid derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines . This could position the compound as a candidate for treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of related nicotinic compounds demonstrated that they could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the activation of nAChRs, which led to increased intracellular calcium levels and subsequent activation of protective signaling pathways .
Study 2: Antimicrobial Activity
In vitro assays revealed that various pyridine derivatives, including those structurally similar to this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid, and what parameters require stringent control?
Answer:
The synthesis typically involves multi-step reactions, starting with bromination of the nicotinic acid scaffold followed by functionalization of the piperidine moiety. Critical steps include:
- Bromination : Use electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-bromination .
- Piperidinylmethoxy Introduction : Employ nucleophilic substitution (e.g., Mitsunobu reaction) with 4-(hydroxymethyl)piperidine, ensuring anhydrous conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate intermediates. Monitor reaction progress via TLC and LC-MS .
Advanced: How can reaction yields be optimized when introducing sterically hindered groups like piperidinylmethoxy into the nicotinic acid core?
Answer:
Optimization strategies include:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, adjusting ligand ratios to enhance steric tolerance .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. Microwave-assisted synthesis may reduce reaction time and improve yields .
- Theoretical Modeling : Apply density functional theory (DFT) to predict steric clashes and electronic effects, guiding reagent selection .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and confirm piperidine ring integration .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 329.05) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data for brominated nicotinic acid derivatives?
Answer:
- Data Cross-Validation : Compare XRD results with computational models (e.g., Mercury software) to assess packing efficiency and hydrogen bonding .
- Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to account for thermal motion artifacts .
- Alternative Techniques : Use neutron diffraction or synchrotron radiation to enhance resolution for heavy atoms like bromine .
Basic: What safety protocols are critical when handling brominated nicotinic acid derivatives?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from bromine vapors .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .
Advanced: How can computational methods enhance the study of this compound’s reactivity and stability?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways under varying pH/temperature .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for targeted synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
